Pyrimidine, 2,4-dichloro-6-(4-methylphenyl)-5-phenyl-

Description

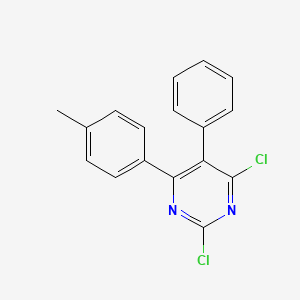

Pyrimidine, 2,4-dichloro-6-(4-methylphenyl)-5-phenyl- is a heterocyclic aromatic organic compound. Pyrimidines are a class of compounds that contain a six-membered ring with two nitrogen atoms at positions 1 and 3. This specific compound is characterized by the presence of two chlorine atoms at positions 2 and 4, a 4-methylphenyl group at position 6, and a phenyl group at position 5. Pyrimidines are known for their wide range of biological activities and are often used as building blocks in pharmaceuticals and agrochemicals .

Properties

CAS No. |

651315-77-4 |

|---|---|

Molecular Formula |

C17H12Cl2N2 |

Molecular Weight |

315.2 g/mol |

IUPAC Name |

2,4-dichloro-6-(4-methylphenyl)-5-phenylpyrimidine |

InChI |

InChI=1S/C17H12Cl2N2/c1-11-7-9-13(10-8-11)15-14(12-5-3-2-4-6-12)16(18)21-17(19)20-15/h2-10H,1H3 |

InChI Key |

QDGPIDTVXHWHSE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C2=C(C(=NC(=N2)Cl)Cl)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrimidine derivatives, including 2,4-dichloro-6-(4-methylphenyl)-5-phenyl-, typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-chloro-4,6-dimethylpyrimidine with aniline derivatives under microwave conditions. This method has been shown to be efficient, reducing reaction times significantly compared to conventional heating . The reaction conditions often involve the use of strong bases and high temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of pyrimidine derivatives often involves large-scale chemical processes that can be optimized for yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to ensure the consistent production of high-quality compounds .

Chemical Reactions Analysis

Types of Reactions

Pyrimidine, 2,4-dichloro-6-(4-methylphenyl)-5-phenyl- undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms at positions 2 and 4 can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include aniline derivatives, thiols, and other nucleophiles.

Oxidation and Reduction: Reagents such as hydrogen peroxide or palladium on carbon (Pd/C) can be used for oxidation and reduction reactions, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with aniline derivatives can yield various anilinopyrimidine derivatives, which may have potential bioactivity .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Pyrimidine derivatives are widely studied for their anticancer properties. The compound has shown potential as an anti-tumor agent. Recent studies indicate that pyrimidine derivatives can inhibit key enzymes involved in cancer progression, such as protein kinases. For instance, a derivative of 2,4-dichloropyrimidine exhibited significant cytotoxicity against various cancer cell lines, demonstrating its potential as a lead compound for further development .

Antimicrobial Properties

Research has also highlighted the antimicrobial efficacy of pyrimidine derivatives. The compound has been evaluated against several bacterial strains, including Staphylococcus aureus and Escherichia coli. Results showed that certain derivatives possess strong antibacterial activity with minimum inhibitory concentrations (MIC) in the low microgram per milliliter range .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.25 |

| Escherichia coli | 1.0 |

| Bacillus subtilis | 0.5 |

Agrochemical Applications

Pyrimidine compounds are utilized in agrochemicals as herbicides and fungicides due to their ability to inhibit specific biochemical pathways in plants and fungi. The structural features of pyrimidines allow for selective toxicity against pests while minimizing harm to crops . For example, certain pyrimidine derivatives have been developed as effective fungicides against Fusarium species.

Other Industrial Applications

Fluorescent Dyes and Sensors

The unique electronic properties of pyrimidines make them suitable for use in fluorescent dyes and sensors. Their ability to undergo photo-induced electron transfer allows for applications in bioimaging and optoelectronics .

Corrosion Inhibitors

Pyrimidine derivatives are also explored as corrosion inhibitors in metal protection due to their ability to form protective films on metal surfaces .

Case Studies

-

Anticancer Research

A study focused on synthesizing a series of pyrimidine derivatives demonstrated that modifications at the C5 position significantly enhanced cytotoxicity against cancer cells. The most active compound showed an IC50 value of less than 100 nM against breast cancer cell lines . -

Antimicrobial Evaluation

In another study, a library of pyrimidine-based compounds was screened for antibacterial activity. Compounds with specific substitutions exhibited excellent activity against multi-drug resistant strains of bacteria, indicating their potential as new antibiotic agents .

Mechanism of Action

The mechanism of action of pyrimidine, 2,4-dichloro-6-(4-methylphenyl)-5-phenyl- involves its interaction with specific molecular targets and pathways. For example, pyrimidine-based compounds are known to inhibit the activity of certain enzymes, such as cyclooxygenase (COX) enzymes, which play a role in inflammation . The compound may also interact with other molecular targets, such as DNA or proteins, to exert its effects .

Comparison with Similar Compounds

Similar Compounds

2,4-Dichloropyrimidine: Lacks the phenyl and 4-methylphenyl groups, making it less complex and potentially less bioactive.

4,6-Dimethyl-2-pyrimidinamine: Contains different substituents, leading to different chemical and biological properties.

Uniqueness

Pyrimidine, 2,4-dichloro-6-(4-methylphenyl)-5-phenyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both phenyl and 4-methylphenyl groups enhances its potential bioactivity and makes it a valuable compound for various applications .

Biological Activity

Pyrimidine derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antiviral, antibacterial, anti-inflammatory, and anticancer properties. The compound Pyrimidine, 2,4-dichloro-6-(4-methylphenyl)-5-phenyl- is a notable member of this class, exhibiting a range of biological activities that are detailed in the following sections.

Chemical Structure and Properties

The chemical structure of Pyrimidine, 2,4-dichloro-6-(4-methylphenyl)-5-phenyl- can be represented as follows:

- Molecular Formula : C16H14Cl2N2

- Molecular Weight : 305.20 g/mol

This compound features a pyrimidine ring substituted with two chlorine atoms and phenyl groups, which contribute to its biological activity.

1. Antiviral Activity

Pyrimidine derivatives have shown promising antiviral properties against various viruses. In particular, studies have indicated that certain pyrimidine compounds exhibit inhibitory effects on viral replication. For instance:

- Zika Virus (ZIKV) : Some pyrimidines demonstrated effective inhibition with EC50 values around 2.4 μM.

- Dengue Virus (DENV) : Similar compounds showed EC50 values of approximately 1.4 μM against DENV-2, indicating potential therapeutic applications in viral infections .

2. Antibacterial Activity

Research has highlighted the antibacterial potential of pyrimidine derivatives against both Gram-positive and Gram-negative bacteria:

| Compound | Bacteria Targeted | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Pyrimidine Derivative A | E. coli | 0.5 µg/mL |

| Pyrimidine Derivative B | S. aureus | 0.3 µg/mL |

| Pyrimidine Derivative C | A. flavus | 1.0 µg/mL |

These findings suggest that the presence of specific substituents on the pyrimidine ring enhances antibacterial efficacy .

3. Anti-inflammatory Activity

The anti-inflammatory effects of pyrimidine derivatives are well-documented. Compounds have been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory process:

- Inhibition Data : Some derivatives exhibited IC50 values comparable to standard anti-inflammatory drugs like celecoxib (IC50 = 0.04 ± 0.01 μmol) .

The mechanism often involves the suppression of pro-inflammatory cytokines and mediators.

4. Anticancer Properties

Pyrimidines have also been investigated for their anticancer potential:

- Cell Line Studies : Certain derivatives demonstrated significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells.

- Mechanism of Action : The anticancer activity is often attributed to the induction of apoptosis and cell cycle arrest at specific phases (such as G1 or G2/M phase) .

Case Studies

Several studies have focused on the synthesis and evaluation of pyrimidine derivatives for their biological activities:

-

Study on Antiviral Efficacy :

- Researchers synthesized a series of pyrimidines and evaluated their antiviral activity against ZIKV and DENV.

- Results indicated that modifications on the phenyl substituents significantly affected antiviral potency.

- Investigation of Antibacterial Properties :

- Evaluation of Anti-inflammatory Effects :

Q & A

Q. What synthetic methodologies are most effective for preparing 2,4-dichloro-6-(4-methylphenyl)-5-phenylpyrimidine, and how can purity challenges during crystallization be mitigated?

Methodological Answer: The compound can be synthesized via nucleophilic substitution reactions on a pyrimidine scaffold. Key steps include:

- Step 1 : Reacting 4-methylphenylboronic acid with 5-bromo-2,4-dichloropyrimidine under Suzuki-Miyaura coupling conditions to introduce the 6-(4-methylphenyl) group.

- Step 2 : Utilizing Buchwald-Hartwig amination or palladium-catalyzed cross-coupling for aryl group introduction at the 5-position. Purity optimization requires recrystallization in mixed solvents (e.g., ethyl acetate/hexane) and monitoring by HPLC (≥95% purity threshold). Confirming regioselectivity via -NMR and single-crystal X-ray diffraction is critical .

Q. Which spectroscopic techniques are essential for characterizing chloro and aryl substituents in this compound, and how should conflicting 13C^{13}\text{C}13C-NMR data be resolved?

Methodological Answer:

- Primary Techniques : High-resolution mass spectrometry (HRMS) for molecular weight confirmation; /-NMR for substituent position analysis (e.g., distinguishing para-methylphenyl via aromatic proton splitting patterns).

- Conflict Resolution : If -NMR signals overlap (e.g., C-5 and C-6 carbons), employ 2D NMR (HSQC, HMBC) to assign correlations. Cross-validate with computational modeling (DFT chemical shift predictions) .

Q. What in vitro models are suitable for preliminary antitubercular activity screening, and how should cytotoxicity controls be implemented?

Methodological Answer:

- Mycobacterium tuberculosis (Mtb) Models : Use the Microplate Alamar Blue Assay (MABA) for minimum inhibitory concentration (MIC) determination against H37Rv strains.

- Cytotoxicity Controls : Parallel testing on mammalian cell lines (e.g., Vero or THP-1 macrophages) using MTT assays. A selectivity index (SI = IC/MIC) ≥10 indicates therapeutic potential .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies systematically evaluate the impact of substituent variations on antitubercular efficacy?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.